4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the strategic introduction of substituents to enhance biological activity or material properties. For instance, compounds with a 4-aminopyrimidine scaffold, including those with a 4-fluoro-2-methylindol-5-yloxy group, have been synthesized and shown to possess inhibitory activity against specific kinases, suggesting a method for synthesizing related compounds (Huang et al., 2006). Practical synthesis approaches for related compounds involve multi-step reactions, starting from commercially available precursors, to achieve the desired functionalization and structure (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the analysis of their stereochemistry and conformation, can be determined using X-ray crystallography and computational methods. This information is essential for understanding the interaction of these compounds with biological targets or their physical properties (Richter et al., 2023).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, such as tautomerism, which can significantly affect their chemical and biological properties. For example, tautomerism in fluoropyrimidines has been extensively studied, showing the conditions under which different tautomeric forms are stabilized (Kheifets et al., 2006). Such reactions are crucial for the design of compounds with specific functions.
Physical Properties Analysis
The physical properties of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are key to understanding the applications of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine. Investigations into the reactivity of pyrimidine derivatives with different functional groups provide insights into their potential chemical behavior (Kheifets et al., 2004).
Wissenschaftliche Forschungsanwendungen
Pharmacogenomics in Chemotherapy
Rational Selection for Fluoropyrimidine/Oxaliplatin Therapy
Research highlights the importance of stratifying patients based on gene variants related to toxicity in those receiving Fluoropyrimidine and Oxaliplatin (FluOx) chemotherapy. This stratification aids in making informed decisions regarding treatment scheduling and dosage, potentially reducing adverse effects and improving cost-effectiveness. The study emphasizes the value of pharmacogenomics in personalizing cancer treatment, particularly for colorectal, ovarian, and gastrointestinal cancers (Di Francia et al., 2015).
Synthesis and Biological Study
Antiproliferative VEGFR-2 Inhibitors
The synthesis and study of a novel series of compounds, including 4-aminopyrimidine-5-carboxaldehyde oximes, have shown inhibitory activity against VEGFR-2 kinase. These compounds exhibit antiproliferative activity against cancer cells, highlighting the potential of specific molecular frameworks for therapeutic applications in cancer treatment (Huang et al., 2006).
Mechanism of Action and Toxicity
Fluoropyrimidine-Induced Cardiotoxicity
A comprehensive review of fluoropyrimidine-induced cardiotoxicity (FIC) discusses the clinical problem of severe adverse reactions to Fluoropyrimidines like 5-fluorouracil and capecitabine. The review elaborates on the potential pathogenetic models, risk factors, diagnostic markers, and treatment strategies, underscoring the need for awareness and management of this toxicity in cancer therapy (Depetris et al., 2018).
Clinical Pharmacogenetics
DPYD Genotype and Fluoropyrimidine Dosing
Guidelines provided by the Clinical Pharmacogenetics Implementation Consortium offer dosing recommendations based on DPYD genotype, which is crucial for metabolizing fluoropyrimidines. Identifying patients with reduced or absent dihydropyrimidine dehydrogenase (DPD) activity can significantly mitigate the risk of severe toxicity, illustrating the critical role of genetic testing in optimizing chemotherapeutic regimens (Caudle et al., 2013).
Fluorescent Indicators
BODIPY-Based Fluorescent Indicators
The development and application of fluorescent indicators based on the BODIPY scaffold for monitoring various biological and chemical processes are detailed. This review underscores the versatility and utility of BODIPY derivatives in scientific research, particularly in the visualization and quantification of target molecules in complex biological systems (Boens et al., 2012).
Zukünftige Richtungen
While specific future directions for “4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine” are not available in the searched resources, pyrimidines have a wide range of applications in medicinal chemistry and pharmaceuticals . They are key components of nucleic acids and are involved in many biological processes. Therefore, the study and development of pyrimidine derivatives continue to be an active area of research .
Eigenschaften
IUPAC Name |
4-[(3R,4R)-4-fluorooxolan-3-yl]oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5H2,1H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLYMYUEVREJHM-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2COCC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)O[C@@H]2COC[C@H]2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.